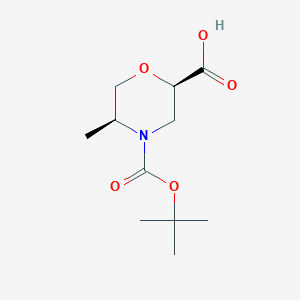![molecular formula C23H20N4O B2753351 N-{4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl}acetamide CAS No. 313398-14-0](/img/structure/B2753351.png)
N-{4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl}acetamide is a synthetic organic compound with the molecular formula C23H20N4O. This compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a quinazoline core substituted with a phenyl group and an acetamide moiety, making it a molecule of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Substitution Reactions:
Amidation: The final step involves the reaction of the substituted quinazoline with 4-aminophenylacetamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the quinazoline ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or quinazoline rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents or nucleophiles under appropriate conditions (e.g., halogenation with bromine in acetic acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce partially or fully reduced quinazoline derivatives.
Scientific Research Applications
N-{4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl}acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cell proliferation.
Biological Research: It is used in studies investigating the mechanisms of action of quinazoline derivatives on cellular pathways.
Pharmaceutical Development: The compound serves as a lead molecule for the development of new drugs targeting various diseases, including cancer and inflammatory conditions.
Chemical Biology: Researchers use the compound to probe biological systems and understand the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of N-{4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl}acetamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of these enzymes, inhibiting their activity and thereby blocking the signaling pathways that promote cell growth and survival. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of tumor growth.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another quinazoline derivative used as an anticancer agent, particularly in non-small cell lung cancer.
Erlotinib: Similar to gefitinib, it targets the epidermal growth factor receptor (EGFR) and is used in cancer therapy.
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2, used in breast cancer treatment.
Uniqueness
N-{4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl}acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity profiles compared to other quinazoline derivatives. Its unique structure allows for the exploration of different therapeutic applications and the development of novel drugs with improved efficacy and safety profiles.
Properties
IUPAC Name |
N-[4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O/c1-15-8-13-21-20(14-15)22(17-6-4-3-5-7-17)27-23(26-21)25-19-11-9-18(10-12-19)24-16(2)28/h3-14H,1-2H3,(H,24,28)(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APWBDBSQXBISMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=CC=C(C=C4)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acrylamide](/img/structure/B2753268.png)
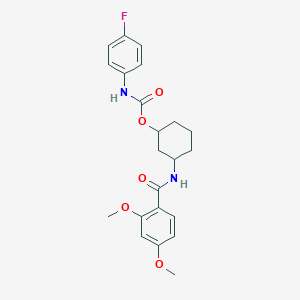
![3-cinnamyl-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2753271.png)
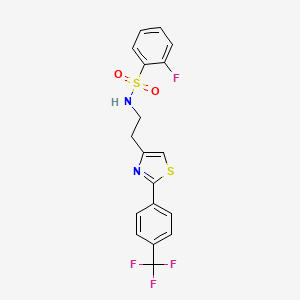
![4-ethoxy-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2753275.png)
![2,4-dimethyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B2753276.png)
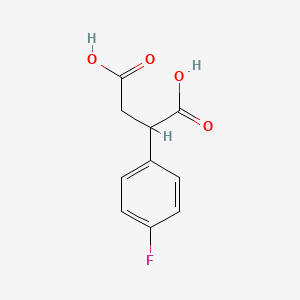
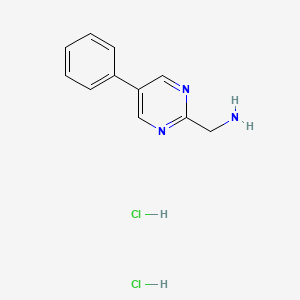
![3-(4-ethoxybenzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2753283.png)
![N-(3-ethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2753285.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2753287.png)
![(4-{[1-(Pyrazolo[1,5-a]pyridin-3-ylcarbonyl)pyrrolidin-3-yl]methyl}phenyl)methanol](/img/structure/B2753289.png)
![2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2753290.png)
